Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy ester group at position 4 and a para-tolyl substituent at position 1. Its synthesis typically involves multi-step organic reactions, including condensation and sulfonation, as inferred from analogous pyridazine syntheses (e.g., refluxing with ethanol and sodium acetate, as described in pyridazine carbohydrazide derivatives ). Crystallographic data for such compounds are often refined using programs like SHELXL, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-9-7-14(2)8-10-17)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHETWLKPBGIIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a diverse range of biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
Compound Overview
- Chemical Name : this compound
- CAS Number : 899992-00-8
- Molecular Formula : C23H24N2O7S
- Molecular Weight : 472.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Sulfonyl Chloride : The precursor 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized using chlorosulfonic acid.
- Amidation Reaction : The sulfonyl chloride is reacted with ethyl 3-carboxylic acid derivatives in the presence of a base to form the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances the compound's ability to bind to proteins and enzymes, potentially inhibiting their activities.
Anticancer Activity
Recent studies have indicated that related compounds exhibit significant anticancer properties. For instance, derivatives tested against various cancer cell lines (A549, MCF7) showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL . Although specific data on this compound remains limited, its structural similarities suggest potential efficacy in cancer treatment.
Antioxidant Properties
The compound may also exhibit antioxidant activity by scavenging free radicals. Related compounds have demonstrated DPPH radical-scavenging activity comparable to standard antioxidants like ascorbic acid . This suggests a potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituent positions or functional groups, significantly altering physicochemical and biological properties.
Key Observations :
- The para-tolyl vs. ortho-tolyl substitution (as seen in ) influences steric and electronic environments. The para isomer may exhibit enhanced solubility due to reduced steric hindrance, whereas the ortho isomer could display altered reactivity in electrophilic substitutions.
Physicochemical Properties
- Solubility : Sulfonyloxy esters like the target compound are generally lipophilic, but the para-tolyl group may improve solubility in polar aprotic solvents compared to bulkier ortho analogs.
- Thermal Stability : The sulfonate group enhances thermal stability relative to simpler pyridazine esters, as sulfonyl linkages resist hydrolysis under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
